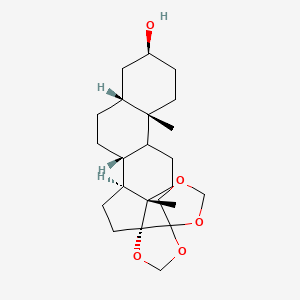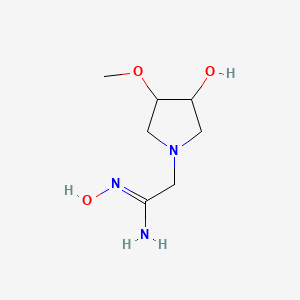
(Z)-N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy group, a methoxy group, and a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Hydroxy and Methoxy Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with appropriate reagents to form the acetimidamide group.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the pyrrolidine ring, may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxy-4-methoxypyrrolidin-1-yl)acetic acid: Shares the pyrrolidine ring and hydroxy/methoxy groups but differs in the acetic acid moiety.
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains similar functional groups but has a different core structure.
Uniqueness
(Z)-N’-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)acetimidamide is unique due to its specific combination of functional groups and the presence of the acetimidamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C7H15N3O3 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N'-hydroxy-2-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O3/c1-13-6-3-10(2-5(6)11)4-7(8)9-12/h5-6,11-12H,2-4H2,1H3,(H2,8,9) |
Clave InChI |
PCCOTGGCFGIDQC-UHFFFAOYSA-N |
SMILES isomérico |
COC1CN(CC1O)C/C(=N/O)/N |
SMILES canónico |
COC1CN(CC1O)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


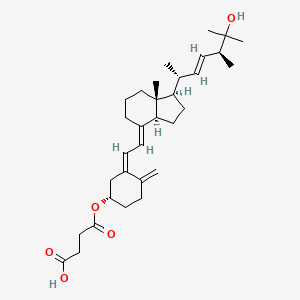
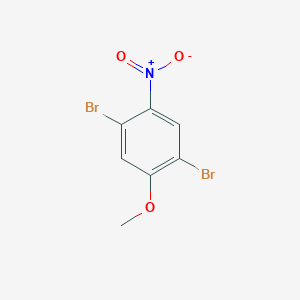
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
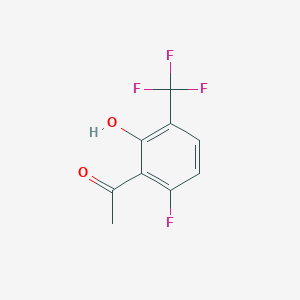
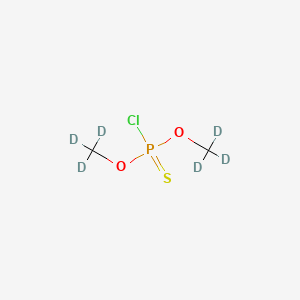

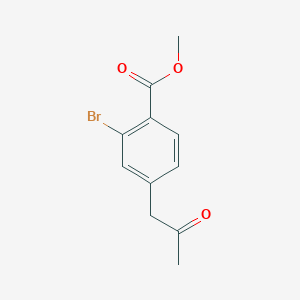


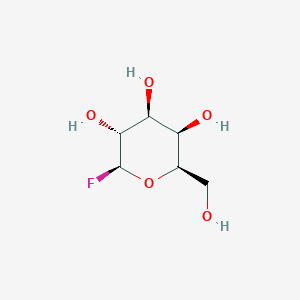
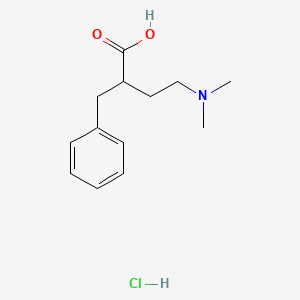
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
